beta-Butyrolactone

Beschreibung

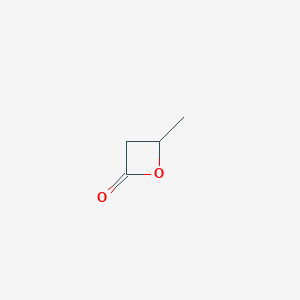

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyloxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCLMSFRWBPUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36486-76-7 | |

| Record name | 2-Oxetanone, 4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36486-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020223 | |

| Record name | beta-Butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-butyrolactone is a clear colorless liquid with an acetone-like odor. (NTP, 1992), Clear colorless liquid with an odor like acetone; [CAMEO] | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Butyrolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

160 to 163 °F at 29 mmHg (NTP, 1992) | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

140 °F (NTP, 1992) | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0555 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.5 mmHg at 108 °F ; 5.5 mmHg at 124 °F; 18.5 mmHg at 163 °F (NTP, 1992), 1.65 [mmHg] | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Butyrolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3068-88-0, 36536-46-6 | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | β-Butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3068-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003068880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxetanone, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxetan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-4-methyloxetan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-BUTYROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BB68V31MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-46.3 °F (NTP, 1992) | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Polymerization Methodologies of β Butyrolactone

Anionic Ring-Opening Polymerization (AROP) of β-Butyrolactone

Anionic ring-opening polymerization (AROP) is a prominent method for the synthesis of poly(3-hydroxybutyrate) (PHB) from β-butyrolactone. nih.gov PHB, an analogue of the natural biodegradable polyester (B1180765) poly([R]-β-hydroxybutyrate), has garnered significant interest for applications in various fields due to its biodegradability. nih.govnih.gov The AROP of β-butyrolactone is considered a valuable technique due to the simplicity of the reaction, the use of inexpensive catalysts, and the potential to create tailor-made polymeric materials. mdpi.com However, the process is complex, as the active centers can be prone to deactivation, and the mechanism is highly dependent on the initiator and reaction conditions employed. nih.gov

The initiation of β-butyrolactone AROP can proceed through several distinct mechanistic pathways, which are largely dictated by the nucleophilicity and basicity of the chosen initiator. mdpi.comresearchgate.net These pathways include cleavage of the O-acyl bond, cleavage of the O-alkyl bond, and abstraction of the α-proton. nih.gov The interplay between these mechanisms determines the structure of the resulting polymer, particularly the end groups.

O-acyl cleavage involves a nucleophilic attack on the electrophilic carbonyl carbon (C2) of the β-butyrolactone ring. nih.gov This pathway results in the scission of the bond between the carbonyl carbon and the endocyclic oxygen atom. nih.gov This mechanism is typically initiated by strong nucleophiles, such as alkali metal alkoxides. nih.govnih.gov The attack leads to the formation of an alkoxide chain-end group. nih.gov

However, in the case of initiators like sodium or potassium alkoxides in aprotic solvents, the initially formed β-hydroxyester alkoxide can be unstable and subsequently transform into an alkyl crotonate. nih.gov In other systems, such as those initiated by potassium anions from alkalides, the acyl-oxygen bond is the primary site of cleavage. researchgate.net

The O-alkyl cleavage pathway occurs via a nucleophilic attack on the β-carbon (C4) of the lactone ring, proceeding through an SN2 mechanism. mdpi.comnih.gov This results in the cleavage of the alkyl-oxygen bond, which is the bond between the C4 carbon and the endocyclic oxygen. nih.govnih.gov This route is favored by weaker nucleophiles, such as salts of carboxylic acids. mdpi.comnih.gov The ring-opening via O-alkyl scission leads to the formation of a carboxylate active center, which then propagates the polymerization. nih.govmdpi.com This pathway is a common and crucial mechanism in the AROP of β-lactones. umons.ac.be

Due to the presence of a carbonyl group, the α-protons on the C3 carbon of the β-butyrolactone ring are acidic and susceptible to abstraction by strong bases. nih.govmdpi.com Initiators that can function as Brønsted bases, including alkali metal naphthalenides, alkali metal hydrides, and certain organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can initiate polymerization through this pathway. nih.govcore.ac.ukumons.ac.be

The abstraction of the α-proton leads to the formation of an unstable enolate intermediate. nih.govnih.gov This enolate subsequently rearranges to form a more stable crotonic acid salt (crotonate). nih.govmdpi.com This newly formed unsaturated carboxylate salt then acts as the actual initiator for the polymerization, leading to polyester chains functionalized with unsaturated crotonate initial groups. nih.govcore.ac.uk

Structural and mechanistic studies, including mass spectrometry, have provided compelling evidence that regardless of the specific initiation pathway—be it O-alkyl cleavage or α-proton abstraction followed by rearrangement—the propagation stage of β-butyrolactone AROP consistently proceeds through carboxylate active centers. nih.gov The active growing polymer chain terminates in a carboxylate anion, which in turn attacks the next monomer molecule to continue the chain growth. nih.govmdpi.comnih.gov

This "living" polymerization characteristic, defined by the presence of stable carboxylate propagating centers, enables the synthesis of well-defined polymers and more complex architectures such as block copolymers. nih.gov For instance, a living poly(β-butyrolactone) with carboxylate active centers can be used to initiate the polymerization of another monomer, like pivalolactone, to form diblock copolymers. nih.gov

The choice of initiator is paramount in the AROP of β-butyrolactone as it governs the initiation mechanism, and consequently, the final polymer's structure and properties. A wide array of initiator systems has been explored, ranging from alkali metal-based compounds to complex organocatalysts.

Alkali Metal-Based Initiators: Systems like potassium naphthalenide or potassium hydride, often complexed with crown ethers or cryptands, are effective initiators. nih.gov They primarily act as strong bases, initiating polymerization via α-proton abstraction to form a potassium crotonate species that begins the propagation. nih.gov

Carboxylate Salts: Weakly nucleophilic salts, such as tetrabutylammonium (B224687) acetate, initiate polymerization via O-alkyl cleavage. nih.govmdpi.com

Phenoxides: Sodium phenoxide derivatives are versatile initiators whose behavior depends on the electronic properties of substituents on the phenyl ring. mdpi.comresearchgate.net Their basicity and nucleophilicity can be tuned, allowing them to act as weak nucleophiles (promoting O-alkyl cleavage), strong nucleophiles (favoring O-acyl cleavage), or Brønsted bases (causing α-proton abstraction). mdpi.comresearchgate.net This results in polymers with a mixture of phenoxy, hydroxy, and crotonate initial groups. mdpi.comresearchgate.net

Organocatalysts: Basic organic catalysts such as the guanidine (B92328) TBD, the amidine DBU (1,8-diazabicyclo[5.4.0]-undec-7-ene), and the phosphazene BEMP have been successfully used. nih.govrsc.org These catalysts typically initiate polymerization through the deprotonation of the β-lactone, with the resulting crotonate and protonated base forming the active initiating species. nih.govumons.ac.be

Metal Compounds: Coordination-insertion polymerization using initiators like mononuclear zirconium compounds has also been reported. nih.gov This method offers a controlled, living polymerization with narrow molecular weight distributions. nih.gov

The following table summarizes the behavior of various initiator systems in the AROP of β-butyrolactone.

| Initiator Class | Specific Example(s) | Dominant Initiation Pathway(s) | Resulting Polymer Characteristics |

| Alkali Metal-Based | Potassium naphthalenide/18-crown-6; Potassium hydride/18-crown-6 | α-Proton Abstraction | High yields, narrow molecular weight distribution, unsaturated crotonate end groups. nih.gov |

| Phenoxides | Sodium phenoxide derivatives (e.g., p-nitrophenoxide, p-methoxyphenoxide) | O-Alkyl Cleavage, O-Acyl Cleavage, and/or α-Proton Abstraction | End groups (phenoxy, hydroxy, crotonate) depend on the basicity/nucleophilicity of the specific phenoxide used. mdpi.comresearchgate.net |

| Carboxylate Salts | Tetrabutylammonium acetate; Sodium acetate | O-Alkyl Cleavage (SN2) | Forms carboxylate active centers for propagation. nih.govumons.ac.be |

| Organocatalysts | TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene); DBU | α-Proton Abstraction | Forms crotonate anions with a protonated base as the counterion (e.g., TBDH+). nih.govumons.ac.be |

| Metal Compounds | Mononuclear zirconium compounds | Coordination-Insertion | Well-controlled living polymerization, narrow polydispersity. nih.gov |

Controlled Polymerization Techniques in AROP

A significant advantage of anionic ring-opening polymerization is the ability to achieve a high degree of control over the polymer architecture, leading to materials with predictable molecular weights and narrow molecular weight distributions (dispersity). rsc.org

The AROP of β-butyrolactone, under appropriate conditions, can exhibit characteristics of a living polymerization. rsc.orgnih.gov This implies the absence of irreversible chain-termination and chain-transfer reactions during the propagation phase. The living nature of the polymerization is evidenced by several key observations:

A linear increase in the number-average molecular weight (Mn) with monomer conversion. nih.gov

The ability to produce polymers with low dispersity values (Đ), often approaching 1.2 or lower. wikipedia.orgrsc.org

The successful synthesis of block copolymers. For example, "living" poly(BBL) with carboxylate active centers has been used as a macroinitiator for the polymerization of other monomers like pivalolactone. mdpi.com

These characteristics demonstrate that the active carboxylate chain ends remain intact throughout the polymerization process, allowing for controlled chain growth.

Precise control over the molecular weight (Mn) and dispersity (Đ = Mw/Mn) of the resulting poly(3-hydroxybutyrate) is a critical feature of advanced AROP methods. The number-average molecular weight can be predetermined by adjusting the initial molar ratio of the monomer to the initiator ([M]/[I]). nih.gov

Various initiator systems have demonstrated the ability to produce well-defined polymers. For example, certain zirconium-based initiators have yielded PHB with very narrow molecular weight distributions (Đ ≈ 1.03–1.07), indicative of a well-controlled living polymerization. rsc.orgnih.gov Similarly, zinc complexes activated by an alcohol can promote the controlled polymerization of BBL, resulting in polymers with predetermined molecular weights and narrow dispersities. nih.govmdpi.com The data below illustrates the level of control achievable with different catalytic systems.

Coordination Ring-Opening Polymerization (CROP) of β-Butyrolactone

Coordination ring-opening polymerization is a prominent mechanism for the synthesis of polyesters from cyclic ester monomers like β-butyrolactone. This process typically involves a metal-based catalyst that coordinates to the monomer, activating it for nucleophilic attack by the growing polymer chain. The polymerization proceeds via a coordination-insertion mechanism, which allows for a high degree of control over the polymerization process, often resulting in polymers with predictable molecular weights and narrow molecular weight distributions. mdpi.comnih.gov

Metal-Based Catalytic Systems

A variety of metal-based catalysts have been developed for the CROP of β-butyrolactone, each with unique characteristics influencing catalyst activity, polymer properties, and stereoselectivity. The choice of metal center and the design of the ancillary ligands are crucial in determining the catalyst's performance.

Zinc-based catalysts are advantageous due to their low toxicity, cost-effectiveness, and lack of redox activity. mdpi.com Various zinc complexes have been developed for the ROP of β-butyrolactone, demonstrating good activity and control over the polymerization. mdpi.com

One notable class of zinc catalysts is based on β-diiminate (BDI) ligands. For instance, the zinc alkoxide initiator (BDI-1)ZnOiPr has been shown to polymerize β-butyrolactone rapidly under mild conditions. nih.gov This system produces poly(3-hydroxybutyrate) with number-average molecular weights (Mn) proportional to the monomer-to-initiator ratio and narrow polydispersity indices (PDIs), which is consistent with a living polymerization. nih.gov Kinetic studies have indicated that the propagation is first-order in both monomer and catalyst concentration, suggesting a monometallic active species. nih.gov

More recently, zinc complexes featuring tetradentate thioether-amide ligands have been explored. mdpi.com These catalysts, in the presence of an alcohol co-initiator, effectively polymerize racemic-β-butyrolactone, achieving high monomer conversions in relatively short times. The polymerization proceeds in a controlled manner, yielding polymers with predetermined molecular weights and narrow polydispersities. mdpi.com The proposed mechanism involves the alcoholysis of the Zn-N bond to form an alkoxide derivative that initiates the polymerization via a coordination-insertion pathway. mdpi.com Additionally, zinc catalysts supported by diaminophenolate ancillary ligands have been reported to be highly active and capable of producing PHB with varied syndiotacticity. researchgate.net

| Catalyst/Initiator System | Monomer/Catalyst Ratio | Conditions | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Tacticity (P_r) |

| (BDI-1)ZnOiPr | 200:1 | Room Temp, 1h | 90 | Proportional to conversion | Narrow | - |

| Thioether-amide Zn Complex 1 / iPrOH | 100:1 | 80°C, 0.5h, Toluene | 84 | - | - | - |

| Thioether-amide Zn Complex 2 / iPrOH | 100:1 | 80°C, Toluene | - | - | - | - |

| Thioether-amide Zn Complex 3 / iPrOH | 100:1 | 80°C, Toluene | - | - | - | - |

| Diaminophenolate Zn Complex | 2000:1 | < 30 min | - | High | - | 0.55 - 0.75 |

Yttrium-based catalysts have emerged as particularly effective systems for the stereoselective ring-opening polymerization of racemic β-butyrolactone. rsc.orgresearchgate.net These catalysts can produce poly(3-hydroxybutyrate) with controlled tacticity, leading to materials with improved properties compared to the bacterially produced, highly isotactic PHB. rsc.org

For example, yttrium complexes supported by dianionic aminoalkoxybis(phenolate) ligands have been shown to produce syndiotactic-enriched PHB. The polymerization proceeds rapidly under mild conditions via a coordination-insertion mechanism. The syndioselectivity is believed to originate from a chain-end control mechanism. researchgate.net In-situ prepared initiators from yttrium(III) isopropoxide and a bisphenoxide ligand have also demonstrated stereoselective and controlled polymerization of racemic β-butyrolactone, yielding highly syndiotactic PHB. rsc.org

Furthermore, yttrium amine bis(phenolate) catalysts have been utilized in the copolymerization of β-butyrolactone with other lactones, such as γ-butyrolactone, to produce poly(3-hydroxybutyrate-co-4-hydroxybutyrate). lancs.ac.uk While these systems can achieve significant monomer conversion, the control over molecular weight and dispersity can be limited under certain conditions. lancs.ac.uk Salan-type ligands in conjunction with yttrium complexes have also been used to synthesize syndiotactic-enriched PHB blocks in copolymers. nih.govnih.gov

| Catalyst/Initiator System | Monomer/Catalyst Ratio | Conditions | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Tacticity (P_r) |

| Y(OiPr)₃ / bisphenoxide ligand | - | - | - | - | - | up to 0.90 |

| (salan)Y(III) complexes | 125:1 | Toluene, RT | 99 | 11,500 | 1.14 | - |

| Yttrium amine bis(phenolate) | - | -40°C | - | > calculated value | > 1.4 | - |

Aluminum-based catalysts have also been investigated for the ring-opening polymerization of β-butyrolactone. These systems offer a pathway to synthesize PHB with varying tacticities, which can lead to materials with enhanced thermomechanical properties. researchgate.netnih.gov

A notable example is the aluminum phenoxy-imine methyl catalyst, [AlMeL₂], which has proven efficient in the ROP of β-butyrolactone. researchgate.netnih.gov The mechanism of polymerization and the nature of the resulting polymer end-groups can be influenced by the choice of initiator. For instance, the use of dimethylaminopyridine (DMAP) as an initiator with an analogous halogenated aluminum complex, [AlClL₂], leads to two concomitant DMAP-mediated mechanisms, resulting in either a DMAP or a crotonate end-capping group. researchgate.netnih.gov

These aluminum-based systems have also been successfully employed in the copolymerization of β-butyrolactone with functionalized lactones, such as β-allyloxymethylene propiolactone, to introduce side-chain functionalities for potential post-polymerization modification. researchgate.netnih.gov

| Catalyst/Initiator System | Monomer/Catalyst Ratio | Conditions | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |

| [AlMeL₂] | - | - | Efficient | - | - |

| [AlClL₂] / DMAP | - | - | - | - | - |

Tin-based catalysts, particularly distannoxane complexes, have a long history in the ring-opening polymerization of lactones. These catalysts are known for their ability to promote the living polymerization of β-butyrolactone, which allows for the synthesis of high molecular weight PHB with controlled architecture.

The polymerization of racemic β-butyrolactone catalyzed by distannoxane complexes typically yields predominantly syndiotactic poly(3-hydroxybutyrate). The stereocontrol is attributed to the diastereomeric interactions between the tin-coordinated end of the growing polymer chain and the incoming monomer enantiomers. Cyclic tin alkoxides have also been shown to be stereoselective initiators, producing predominantly syndiotactic PHB. researchgate.net Kinetic studies of these systems often show a first-order dependence on the monomer concentration, with the resulting polymers exhibiting narrow molecular weight distributions, characteristic of a well-controlled living polymerization. researchgate.net

| Catalyst/Initiator System | Monomer/Catalyst Ratio | Conditions | M_n ( g/mol ) | PDI (M_w/M_n) | Tacticity (Syndiotactic diad fraction) |

| Distannoxane complexes | - | - | > 100,000 | - | Predominantly syndiotactic |

| Cyclic tin alkoxide | - | Room Temp | - | 1.03 - 1.07 | 0.59 - 0.79 |

Magnesium-based catalysts are attractive due to the earth-abundance and low toxicity of magnesium. Recent research has highlighted the potential of magnesium complexes in the stereoselective polymerization of β-butyrolactone.

A significant development in this area is a bimetallic magnesium catalyst, (S,S)-prophenolMg₂(μ-OnBu)(THF)₂, which has demonstrated high enantioselectivity in the ring-opening polymerization of racemic β-butyrolactone. nih.govresearchgate.net This catalyst system exhibits a kinetic resolution of the racemic monomer, polymerizing (R)-β-butyrolactone with an inversion of stereochemistry to produce highly isotactic (S)-poly(3-hydroxybutyrate) with a meso percentage (m%) of up to 98%. nih.gov This level of isotacticity is among the highest reported for the polymerization of racemic β-butyrolactone. nih.gov

Interestingly, this catalyst displays unique polymerization kinetics, as it requires the presence of the unfavored enantiomer, (S)-β-butyrolactone, to activate the precatalyst for the enantioselective polymerization of the preferred (R)-enantiomer. nih.gov Magnesium complexes incorporating tridentate anilido-aldimine ligands have also been shown to be efficient catalysts for the living polymerization of β-butyrolactone in the presence of an alcohol initiator. researchgate.net

| Catalyst/Initiator System | Monomer/Catalyst Ratio | Conversion (%) | Tacticity (m%) | T_m (°C) | k_R/k_S |

| (S,S)-prophenolMg₂(μ-OnBu)(THF)₂ | - | 41 | 98 | 165 | 140 |

| (AAPip)MgnBu / 9-AnOH | - | - | - | - | - |

Lanthanide and Rare-Earth Metal Catalysts

Lanthanide and rare-earth metal complexes have emerged as a highly effective class of initiators for the ROP of cyclic esters, including β-butyrolactone. Their large ionic radii, flexible coordination numbers, and high oxophilicity contribute to their remarkable catalytic activity.

Homoleptic lanthanide trisborohydride complexes, such as [Ln(BH4)3(THF)3] (where Ln = La, Nd, Sm), have been demonstrated to catalyze the ROP of racemic β-BL. researchgate.net These catalysts yield well-defined atactic α,ω-dihydroxytelechelic PHB, with number-average molecular weights (Mn) reaching up to 8000 g mol−1 and narrow molecular weight distributions (Đ ≤ 1.10). researchgate.net Density functional theory (DFT) studies have corroborated the high activity of these catalysts, although they exhibit a lack of stereoselectivity. researchgate.net

Neutral lanthanide alkoxides supported by various ancillary ligands are also potent initiators. The choice of the lanthanide metal significantly influences the catalytic activity. For instance, in the polymerization of rac-β-BL using amine-bridged bis(phenolate) lanthanide alkoxides, the activity was observed to decrease in the order Yb > Er > Y >> Sm, which is opposite to the order of their ionic radii. acs.org This suggests that factors other than ionic size, such as the Lewis acidity of the metal center, play a crucial role in the polymerization process.

The nature of the initiating group on the rare-earth metal complex also dictates the polymerization behavior. While lanthanide alkyl complexes can initiate polymerization, lanthanide alkoxides generally exhibit better catalytic activity for the ROP of lactones. researchgate.net

Ancillary Ligand Design and Influence

The ancillary ligand framework plays a critical role in modulating the activity, selectivity, and stereocontrol of lanthanide and rare-earth metal catalysts in the ROP of β-butyrolactone. The steric and electronic properties of the ligand can be fine-tuned to achieve desired polymer characteristics.

Salan-type ligands, which are tetradentate diamine-bis(phenolate) ligands, have proven to be versatile platforms for designing highly active and stereoselective rare-earth metal catalysts. The stereochemistry of the resulting PHB can be profoundly influenced by the substituents on the Salan ligand framework. By judiciously modifying the ortho-substituents on the phenolate (B1203915) rings and the backbone of the diamine bridge, it is possible to synthesize either isotactic or syndiotactic PHB. nih.gov

For instance, yttrium complexes bearing Salan ligands with bulky ortho-substituents can lead to the formation of isotactic PHB with a probability of meso linkages (Pm) as high as 0.92. nih.gov Conversely, modifications to the ligand structure can switch the stereoselectivity to produce syndiotactic PHB with a probability of racemic linkages (Pr) up to 0.91. nih.gov The presence of N-H functionalities within the Salan ligand framework can introduce non-covalent interactions that play a significant role in the stereocontrol of the polymerization. nih.gov Yttrium(III) complexes with Salan ligands have also been successfully employed in the synthesis of syndiotactic-enriched PHB blocks in copolymers. rsc.org

The following table summarizes the performance of various yttrium-Salan complexes in the ROP of rac-β-butyrolactone.

| Entry | Ligand | Initiator | M [n] (kg mol-1) | Đ | P [m] |

| 1 | L1 | Y[N(SiHMe2)2]3 | 17.8 | 1.21 | 0.50 |

| 2 | L2 | Y[N(SiHMe2)2]3 | 17.5 | 1.15 | 0.81 |

| 3 | L3 | Y[N(SiHMe2)2]3 | 18.2 | 1.11 | 0.89 |

| 4 | L4 | Y[N(SiHMe2)2]3 | 17.9 | 1.18 | 0.92 |

Data sourced from multiple scientific publications.

While the use of thioether-amide ligands in conjunction with lanthanide and rare-earth metals for β-BL polymerization is not extensively documented in the reviewed literature, their application with other metals, such as zinc, provides valuable insights into their potential. Thioether-amide ligands offer a combination of hard amide and soft thioether donor atoms, which can effectively stabilize the metal center and influence its catalytic activity.

In zinc-catalyzed ROP of rac-β-butyrolactone, complexes bearing tetradentate thioether-amide ligands have demonstrated good activity, particularly in the presence of an alcohol co-initiator. nih.gov The polymerization proceeds in a controlled manner, yielding polymers with predictable molecular weights and narrow polydispersities. nih.gov DFT studies on these zinc systems suggest that the reaction follows a coordination-insertion mechanism, where the alcohol facilitates the formation of a zinc alkoxide species that initiates the polymerization. nih.gov It is plausible that similar ligand designs could be adapted for lanthanide and rare-earth metal catalysts to achieve efficient and controlled polymerization of β-butyrolactone.

Amine-bridged bis(phenolate) ligands have been extensively investigated in the context of lanthanide-catalyzed ROP of β-butyrolactone. These ligands, in combination with lanthanide alkoxides, form highly efficient initiating systems. The steric and electronic properties of the bis(phenolate) ligand can be readily tuned by varying the substituents on the aromatic rings and the nature of the amine bridge.

A series of neutral lanthanide alkoxides supported by an amine-bridged bis(phenolate) ligand demonstrated high efficiency for the controlled ROP of rac-β-BL, producing polymers with narrow molecular weight distributions (Đ ≤ 1.26) and high syndiotacticity (Pr up to 0.83). acs.orgbohrium.com The activity of these catalysts was found to be dependent on the ionic radius of the lanthanide metal, with smaller ions generally leading to higher activity. acs.org

The following table presents data on the polymerization of rac-β-butyrolactone using various lanthanide complexes with an amine-bridged bis(phenolate) ligand.

| Entry | Metal | M [n] (kg mol-1) | Đ | P [r] |

| 1 | Y | 15.6 | 1.18 | 0.82 |

| 2 | Yb | 16.2 | 1.21 | 0.83 |

| 3 | Er | 15.9 | 1.20 | 0.82 |

| 4 | Sm | 14.8 | 1.26 | 0.81 |

Data sourced from multiple scientific publications.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ancillary ligands in organometallic chemistry and catalysis. In the realm of rare-earth metal-catalyzed polymerization, NHC ligands can be used to modulate the electronic and steric environment of the metal center, thereby influencing its catalytic performance.

Ansa-half-sandwich rare-earth-metal dialkyl complexes supported by an ethylene-bridged fluorenyl-NHC ligand have shown exceptional activity in the polymerization of substituted methylene (B1212753) butyrolactones. While this study did not focus on β-butyrolactone itself, it highlights the potential of NHC-ligated rare-earth complexes as highly active catalysts for the polymerization of related lactones. The robust σ-donating ability of NHC ligands can enhance the electron density at the metal center, which can in turn influence the initiation and propagation steps of the polymerization.

Coordination-Insertion Mechanism in CROP

The ring-opening polymerization of β-butyrolactone initiated by lanthanide and rare-earth metal alkoxide complexes predominantly proceeds via a coordination-insertion mechanism. While the user's outline specifies "Cationic Ring-Opening Polymerization (CROP)," it is important to note that for these metal-alkoxide systems, the mechanism is not typically described as cationic in the classical sense, where a carbocationic propagating species is formed. Instead, the term refers to the electrophilic activation of the monomer by the Lewis acidic metal center.

The key steps of the coordination-insertion mechanism are as follows:

Coordination: The carbonyl oxygen of the β-butyrolactone monomer coordinates to the Lewis acidic lanthanide or rare-earth metal center of the catalyst. This coordination polarizes the carbonyl group, making the acyl carbon more susceptible to nucleophilic attack.

Insertion (Nucleophilic Attack): The alkoxide group (or the growing polymer chain end, which is a metal alkoxide) attached to the metal center acts as a nucleophile and attacks the activated acyl carbon of the coordinated monomer.

Ring-Opening: This nucleophilic attack leads to the cleavage of the acyl-oxygen bond of the β-butyrolactone ring, resulting in the insertion of the monomer unit into the metal-alkoxide bond. This process extends the polymer chain by one monomer unit and regenerates a metal alkoxide species at the new chain end.

Propagation: The newly formed metal alkoxide can then coordinate another monomer molecule, and the cycle of coordination, insertion, and ring-opening repeats, leading to the growth of the polymer chain.

This mechanism allows for a high degree of control over the polymerization process, often resulting in living characteristics where the polymer chains grow at a uniform rate and termination and chain transfer reactions are minimal. End-group analysis of the resulting polymers often confirms the incorporation of the initial alkoxide group at one end of the polymer chain and a hydroxyl group at the other end (after quenching), providing strong evidence for the coordination-insertion pathway. rsc.org

Supported Catalytic Systems for CROP

To enhance catalyst stability, recyclability, and in some cases, stereoselectivity, researchers have explored the immobilization of active catalytic species on solid supports. These heterogeneous systems are pivotal for developing more sustainable and industrially viable polymerization processes.

A notable example involves the grafting of molecular initiators onto silica (B1680970). bohrium.com Specifically, neodymium borohydride (B1222165) complexes have been supported on dehydroxylated silica (SiO2-700). bohrium.com This supported neodymium-functionalized material demonstrated superior performance compared to its homogeneous counterpart in the ROP of racemic β-butyrolactone. bohrium.com The supported catalyst exhibited high stereoselectivity, leading to the formation of highly isotactic PHB with a narrow molecular weight distribution (polydispersity index). bohrium.com The enhanced activity and stereocontrol of the grafted complex highlight the potential of supported systems in producing PHB with desirable properties. bohrium.com

| Catalyst System | Support | Resulting Polymer | Key Findings |

| Neodymium borohydride complex | Silica (SiO2-700) | Highly isotactic poly(β-hydroxybutyrate) | Enhanced activity and high stereoselectivity compared to the homogeneous catalyst, with a narrow polydispersity index. bohrium.com |

Organocatalytic Ring-Opening Polymerization of β-Butyrolactone

Organocatalysis has emerged as a powerful, metal-free alternative for the ROP of β-BL, mitigating concerns about toxic residual metal contaminants in the resulting polymer. acs.org This approach utilizes small organic molecules to catalyze the polymerization, often with high levels of control and selectivity.

Zwitterionic organocatalysts, specifically N-heterocyclic carbene-carbodiimide (NHC-CDI) betaine (B1666868) adducts, have been successfully employed for the ROP of racemic β-butyrolactone. acs.orgacs.org These catalysts initiate polymerization by cleaving the β-BL ring through a nucleophilic displacement of the C–O(carboxyl) bond. acs.org This is followed by an intramolecular elimination to generate protonated betaine–crotonate ion pairs, which are the active initiators for the polymerization. acs.org

The polymerization proceeds via a mechanism with rapid chain transfer to the monomer, yielding amorphous, low-molecular-weight PHBs. acs.org This method allows for the synthesis of PHB with tailored molecular weights, which can be utilized as biodegradable and biocompatible plasticizers for commercial PHB. acs.org

| Catalyst | Monomer | Resulting Polymer | Mechanism Highlights |

| NHC-CDI betaine adducts | racemic-β-butyrolactone | Amorphous low-molecular-weight PHB | Nucleophilic ring-opening followed by intramolecular elimination to form active betaine-crotonate ion pair initiators. acs.org |

A series of bifunctional organoboron catalysts have been developed for the controlled ROP of β-butyrolactone. acs.orgacs.org These catalysts feature a modular design, allowing for systematic optimization of their catalytic activity through facile steric and electronic modifications. acs.org The optimized catalysts demonstrate excellent reactivity and high polymer selectivity (>99%) in a controlled manner. acs.org

Mechanistic studies have confirmed that the polymerization proceeds via the opening of the β-BL ring at the alkyl–oxygen bond, with an inversion of the chiral center's configuration. acs.orgfigshare.com This results in polyesters with carboxylate end groups. acs.orgfigshare.com The modular nature of these catalysts provides a versatile platform for producing PHBs with well-defined architectures. acs.org

| Catalyst Type | Key Features | Polymerization Control | Ring-Opening Pathway |

| Bifunctional Organoboron Catalysts | Modular design, tunable steric and electronic properties. acs.orgacs.org | High reactivity and selectivity (>99%). acs.org | Alkyl–oxygen bond cleavage with inversion of stereochemistry. acs.orgfigshare.com |

Brønsted acids have been utilized as effective organocatalysts for the ROP of various cyclic esters, including β-butyrolactone. researchgate.netrsc.org A range of phosphoric acid derivatives and sulfonic acids have been investigated for this purpose. researchgate.net While the polymerization rates for β-BL are generally lower compared to other aliphatic cyclic esters, these catalysts can promote the reaction. researchgate.net The catalytic activity can be tuned by altering the functional groups on the acid, which in turn modifies their electron density and pKa. researchgate.net Stronger acids tend to perform well with β-butyrolactone. rsc.org

Cationic Polymerization of β-Butyrolactone

Cationic polymerization offers another route to synthesize PHB from β-butyrolactone, typically yielding polymers with lower molecular weights.

Trifluoromethanesulfonic acid (TfOH), a strong acid, is an effective initiator for the cationic ring-opening polymerization of β-butyrolactone. wikipedia.org This method leads to the formation of low-molecular-weight PHBs, with number-average molecular weights (Mn) reported to be less than 8,200 g/mol . researchgate.netwikipedia.org A key feature of this polymerization is the formation of living hydroxyl chain ends. wikipedia.org These living ends can be further utilized for copolymerization, for instance, with ε-caprolactone to create block copolymers. wikipedia.org

| Initiator | Polymerization Type | Resulting Polymer | Key Characteristics |

| Trifluoromethanesulfonic acid (TfOH) | Cationic Ring-Opening | Low-molecular-weight PHB (Mn < 8,200 g/mol ) | Produces living hydroxyl chain ends, enabling block copolymer synthesis. wikipedia.org |

Limitations in Molar Mass Control

The controlled synthesis of poly(3-hydroxybutyrate) (PHB) through the ring-opening polymerization (ROP) of β-butyrolactone (β-BL) presents challenges in achieving precise control over molar mass and obtaining narrow molar mass distributions. While various catalytic systems have been developed, limitations persist, often linked to side reactions, catalyst activity, and the nature of the polymerization process itself.

For instance, anionic polymerization of β-BL, while capable of producing well-defined polymers, is notoriously difficult due to the propensity of active centers to deactivate. nih.govopenrepository.com Cationic ring-opening polymerization with strong acids tends to yield low-molecular-weight PHBs (Mn < 8,200 g/mol ). wikipedia.org Similarly, the use of strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo(4.4.0)dec-5-ene (TBD) as catalysts results in low molecular weight PHB (Mn < 21,000 g/mol ). wikipedia.org

Even with more sophisticated organometallic catalysts, achieving high molar mass with narrow polydispersity can be challenging. For example, while chromium(III) salphen complexes are highly active, they can lead to broad molecular weight distributions. acs.org Supported catalysts, such as those grafted onto silica, have shown varied performance; some exhibit poor polymerization control despite being highly active. bohrium.com However, significant progress has been made. For instance, living polymerization of β-butyrolactone has been achieved with certain initiators like mononuclear zirconium compounds, yielding narrow molecular weight distributions (around 1.03–1.07). rsc.org Similarly, combining anionic and coordination polymerization for block copolymers has allowed for the final molecular weight of each block to be predicted from the monomer-to-initiator ratio, with narrow distributions (Mw/Mn ≤ 1.3). acs.org

Stereoselective Polymerization of β-Butyrolactone

The stereochemistry of poly(3-hydroxybutyrate) (PHB) profoundly influences its physical and mechanical properties. The ring-opening polymerization (ROP) of racemic β-butyrolactone offers a versatile platform to synthesize PHB with different tacticities, including isotactic, syndiotactic, and atactic microstructures, depending on the catalyst employed. ehu.es This control over stereochemistry is crucial for tuning the material properties of synthetic PHB to rival or even surpass those of its natural, purely isotactic counterpart. researchgate.netacs.org

Strategies for Isotactic Poly(3-hydroxybutyrate) Synthesis

The synthesis of isotactic PHB from racemic β-butyrolactone is a significant goal, aiming to replicate the properties of bacterially produced PHB. researchgate.net Various catalytic systems have been explored to achieve high isoselectivity.

One notable approach involves the use of yttrium-based catalysts. In situ-generated catalysts based on Y[N(SiHMe2)2]3(THF)2 and salan-type pro-ligands have demonstrated high isoselectivity (Pm up to 0.89) and remarkable activity (Turnover Frequency up to 32,000 h−1) in the ROP of racemic β-BL. researchgate.netacs.org The resulting synthetic isotactic PHB exhibits a lower melting temperature (around 140 °C) compared to bacterial PHB, which is advantageous for melt processing, and shows drastically reduced brittleness with an enhanced elongation at break (εB = 392%). researchgate.netacs.org

Another strategy employs supported catalysts. For example, a neodymium borohydride complex grafted onto silica has been shown to be highly effective in producing highly isotactic PHB with a narrow polydispersity index, demonstrating high stereoselectivity compared to its homogeneous counterparts. bohrium.com Chromium(III) salphen complexes have also been used to convert racemic β-BL to isotactic-enriched PHB. acs.orgaminer.org

| Catalyst System | Isoselectivity (Pm) | Molar Mass (Mn, g/mol ) | Polydispersity (Mw/Mn) | Key Features |

| Yttrium Salan Catalysts | Up to 0.89 | High | - | High activity (TOF up to 32,000 h-1), produces PHB with enhanced mechanical properties. researchgate.netacs.org |

| Supported Neodymium Borohydride | High | - | Narrow | High stereoselectivity compared to homogeneous catalysts. bohrium.com |

| Chromium(III) Salphen Complexes | 0.60 - 0.70 | High | Broad | Produces PHB with variable properties from crystalline to thermoplastic. acs.orgaminer.org |

| Bimetallic Magnesium Catalyst | Up to 0.98 | - | - | Produces PHB with the highest degree of isotacticity from racemic β-BL to date. researchgate.netsemanticscholar.org |

Approaches for Syndiotactic Poly(3-hydroxybutyrate) Synthesis

Syndiotactic PHB, with its alternating R and S configurations, presents a unique set of properties distinct from the isotactic form. The synthesis of highly syndiotactic PHB has been a focus of significant research, with yttrium-based catalysts emerging as particularly effective.

Discrete yttrium complexes supported by dianionic aminoalkoxybis(phenolate) ligands have been shown to initiate the highly syndiotactic living polymerization of racemic β-butyrolactone. acs.org These catalysts operate via a coordination-insertion pathway, and the syndioselectivity arises from a chain-end control mechanism. acs.orgresearchgate.net This method can produce syndiotactic-enriched PHBs with a probability of racemic linkages (Pr) up to 0.94. acs.orgresearchgate.net The thermal properties of these polymers are markedly affected by the degree of syndiotacticity, with melting temperatures reaching up to 183 °C for a Pr of 0.94, which is higher than that of purely isotactic PHB. researchgate.netresearchgate.net

Another approach involves the use of distannoxane catalysts, which have been reported to yield predominantly syndiotactic PHB (Pr = 0.67) through a chain-end control mechanism. acs.orgresearchgate.net These catalysts can produce polymers with molecular weights ranging from 16,000 to 380,000 Da. researchgate.net The resulting polymers often exhibit two distinct melting endotherms, potentially due to different crystalline structures. researchgate.net

| Catalyst System | Syndiotacticity (Pr) | Key Features |

| Yttrium Aminoalkoxybis(phenolate) Complexes | Up to 0.94 | Living polymerization, chain-end control mechanism, high melting temperature of resulting PHB. acs.orgresearchgate.net |

| Distannoxane Catalysts | 0.56 - 0.67 | Chain-end control mechanism, produces high molecular weight PHB. acs.orgresearchgate.net |

Enantioselective Polymerization from Racemic Monomer

Enantioselective polymerization of racemic β-butyrolactone is a powerful strategy that involves the preferential polymerization of one enantiomer over the other. This kinetic resolution process can lead to the synthesis of highly isotactic poly(3-hydroxybutyrate) from a racemic monomer mixture.

A significant breakthrough in this area is the development of a bimetallic magnesium catalyst system. researchgate.net Specifically, a complex denoted as (S,S)-prophenolMg2(μ-OnBu)(THF)2 has demonstrated exceptionally high enantioselectivity (kR/kS = 140) for the ring-opening polymerization of racemic β-butyrolactone. semanticscholar.org This catalyst preferentially polymerizes the (R)-enantiomer with an inversion of stereochemistry to produce (S)-PHB. The resulting polymer exhibits a meso percentage (m%) of 98%, which represents the highest degree of isotacticity achieved to date from the polymerization of racemic β-BL. researchgate.netsemanticscholar.org A unique aspect of this catalytic system is that it requires the presence of the less-preferred (S)-enantiomer to activate the precatalyst into its active form. semanticscholar.org

Copolymerization of β-Butyrolactone

Copolymerization of β-butyrolactone with other cyclic monomers is an effective strategy to tailor the properties of the resulting polyesters. By incorporating different monomer units into the polymer chain, properties such as crystallinity, thermal stability, and degradation rate can be finely tuned.

Block Copolymer Synthesis

The synthesis of block copolymers containing PHB segments allows for the combination of the desirable properties of PHB with those of other polymers, leading to materials with novel architectures and functionalities. The anionic ring-opening polymerization of β-butyrolactone has been extensively utilized for this purpose. nih.govopenrepository.com

For example, amphiphilic triblock copolymers of PHB and poly(ethylene glycol) (PEG), specifically poly(BBL)-b-PEG-b-poly(BBL), have been synthesized by initiating the anionic polymerization of racemic β-BL from PEG macroinitiators with carboxylate end groups. nih.gov Similarly, diblock copolymers of β-butyrolactone and ε-caprolactone have been prepared by combining the anionic polymerization of β-BL with the coordinative ring-opening polymerization of ε-caprolactone. acs.orgacs.org This method allows for good control over the molecular weight of each block. acs.org

Sequential ring-opening copolymerization using stereoselective catalysts has also been employed. Yttrium-based catalysts have been used for the one-pot sequential polymerization of ε-decalactone and racemic β-butyrolactone to synthesize di- and triblock copolymers (PDL-b-PHB and PDL-b-PHB-b-PDL). frontiersin.org The resulting PHB blocks in these copolymers were found to be syndiotactic-enriched. frontiersin.org Furthermore, living poly(BBL) with carboxylate active centers can act as a macroinitiator for the synthesis of block copolymers with other lactones, such as β-propiolactone and pivalolactone. nih.govopenrepository.comencyclopedia.pub

| Copolymer Type | Comonomer | Polymerization Method | Key Features of Copolymer |

| Triblock (ABA) | Poly(ethylene glycol) (PEG) | Anionic ROP from PEG macroinitiator | Amphiphilic, amorphous solid with improved solubility. nih.govresearchgate.net |

| Diblock (AB) | ε-Caprolactone | Anionic ROP of β-BL followed by coordination ROP of ε-caprolactone | Controlled molecular weight, atactic and amorphous PHB block, semicrystalline PCL block. acs.orgacs.org |

| Diblock/Triblock | ε-Decalactone | Sequential ROP with yttrium catalyst | Syndiotactic-enriched PHB block, crystallinity driven by the PHB block. frontiersin.org |

| Diblock | β-Propiolactone | Anionic ROP | Controlled molar mass and composition. nih.govopenrepository.comencyclopedia.pub |

Random Copolymer Synthesis

Random copolymers are characterized by a statistical distribution of monomer units along the polymer chain. The synthesis of random copolymers of β-butyrolactone can be achieved through the anionic ring-opening copolymerization of BBL with other lactones, such as β-ethoxymethyl-β-propiolactone, using an initiator like tetrabutylammonium acetate. nih.gov The reaction conditions play a crucial role in determining the final architecture; depending on these conditions, either diblock or random copolymers can be obtained. nih.gov

Similarly, the copolymerization of racemic β-butyrolactone (BL) and racemic benzyl (B1604629) β-malolactone (MLABe) can lead to random copolymers. When a neodymium triflate-based catalyst system (Nd(OTf)3/iPrOH) is used with simultaneous addition of both monomers, poly(benzyl β-malolactone-ran-β-butyrolactone) (P(MLABe-ran-BL)) is formed. acs.org

| Comonomers | Initiator/Catalyst System | Key Feature |

| BBL and β-ethoxymethyl-β-propiolactone | Tetrabutylammonium acetate | Reaction conditions determine random vs. block architecture. nih.gov |

| rac-β-butyrolactone and rac-benzyl β-malolactone | Nd(OTf)3/iPrOH | Simultaneous monomer addition leads to random copolymer. acs.org |

Graft Copolymer Synthesis

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. Several methods have been developed for the synthesis of graft copolymers containing PBL.

One approach is the anionic grafting of BBL from a poly(methyl methacrylate) (PMMA) backbone. This involves the partial saponification of PMMA to create carboxylate anions, which, when complexed with a potassium counterion and 18-crown-6, act as macroinitiators for the polymerization of BBL, forming PMMA-g-PBL. nih.gov

"Click" chemistry provides another versatile route. For example, poly(vinyl chloride-g-β-butyrolactone) can be synthesized by reacting terminally propargyl-functionalized PBL with a PVC backbone containing pendant azido (B1232118) groups. frontiersin.org Similarly, poly(4-vinylbenzyl-g-β-butyrolactone) can be prepared via a "click" reaction between terminal azido poly(4-vinylbenzyl chloride) and terminal propargyl poly(β-butyrolactone). researchgate.net

| Backbone Polymer | Grafted Polymer | Synthesis Method | Key Features |

| Poly(methyl methacrylate) (PMMA) | Poly(β-butyrolactone) (PBL) | Anionic grafting from saponified PMMA | Creates macroinitiators on the PMMA backbone. nih.gov |

| Poly(vinyl chloride) (PVC) | Poly(β-butyrolactone) (PBL) | "Click" chemistry | Reaction between propargyl-PBL and azido-PVC. frontiersin.org |

| Poly(4-vinylbenzyl chloride) | Poly(β-butyrolactone) (PBL) | "Click" chemistry | Reaction between propargyl-PBL and azido-functionalized backbone. researchgate.net |

Control of Copolymer Composition and Sequence Distribution

The control over copolymer composition and the sequence distribution of monomer units is paramount in tailoring the final properties of the material. In block copolymer synthesis, the composition is readily controlled by the feed ratio of the monomers for each sequential polymerization step.

The sequence distribution (i.e., whether the copolymer is random or blocky) can be influenced by the choice of catalyst and the polymerization strategy. For instance, in the copolymerization of racemic β-butyrolactone and racemic benzyl β-malolactone, a neodymium triflate-based system with simultaneous monomer addition yields a random copolymer. In contrast, using the same catalyst system but with sequential monomer addition results in the formation of a block copolymer. acs.org Similarly, organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU), and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) are effective in producing P(MLABe-b-BL) block copolymers through a sequential approach, regardless of the order of monomer addition. acs.org Notably, BEMP can produce block copolymers even with simultaneous monomer addition, highlighting the profound impact of the catalyst on sequence control. acs.org

The microstructure of the polymer blocks can also be controlled. For example, the use of (salan)Y(III) complexes in the copolymerization of ε-decalactone and rac-β-butyrolactone leads to the formation of syndiotactic-enriched PHB blocks. frontiersin.orgnih.gov This level of control over tacticity within a block of a copolymer is a significant advancement in designing materials with specific crystalline properties.

Biodegradation and Degradation Mechanisms of Poly β Butyrolactone and Its Copolymers

Hydrolytic Degradation Studies

Hydrolytic degradation involves the breakdown of the polymer's ester bonds in the presence of water. youtube.com This process can occur abiotically, catalyzed by acids or bases, or be mediated by enzymes. The rate of hydrolysis is significantly affected by the polymer's properties and the surrounding environment.

Research on copolymers of 3-hydroxybutyrate (B1226725) (3HB) and 4-hydroxybutyrate (4HB), specifically P(3HB-co-4HB), demonstrates that degradation mechanisms vary with the environment. nih.govresearchgate.net In simulated gastric juice, which has a very low pH, the degradation is primarily abiotic, leading to rapid fragmentation of the polymer through acid-catalyzed hydrolysis. nih.govresearchgate.netpreprints.org In contrast, in artificial colonic fluid containing enzymes like pancreatin, enzymatic hydrolysis becomes the dominant degradation pathway. nih.govresearchgate.net The presence of enzymes accelerates the breakdown of the polymer chains. nih.gov

Copolymers often exhibit different hydrolytic degradation rates compared to the P(3HB) homopolymer. Because the P(3HB) homopolymer is highly crystalline, it is more resistant to hydrolysis. preprints.org Introducing comonomers like 4HB disrupts this crystallinity, creating more amorphous regions that are more susceptible to water penetration and chain scission. nih.govpreprints.org Consequently, P(3HB-co-4HB) copolymers generally show faster weight loss and molecular weight reduction in aqueous environments compared to pure P(3HB). nih.govpreprints.orgresearchgate.net For example, in phosphate-buffered saline (PBS), P(3HB) shows very little molecular weight loss, while copolymers degrade more readily. preprints.org This highlights that even simple hydrolysis, without enzymatic action, is more effective on the less crystalline copolymer structures. preprints.org

The degradation process involves the cleavage of ester linkages, which can be accelerated by the presence of certain enzymes like lipases, in addition to dedicated PHA depolymerases. mdpi.comnih.gov Studies have shown that both P(3HB) and its copolymers can be broken down into smaller, soluble monomers and oligomers which can then be metabolized by microorganisms. nih.gov

| Polymer | Condition | Observation | Reference |

|---|---|---|---|

| P(3HB-co-36 mol% 4HB) | Simulated Gastric Juice (SGJ) | Rapid fragmentation due to low pH; abiotic degradation. | nih.govresearchgate.net |

| P(3HB-co-66 mol% 4HB) | Simulated Gastric Juice (SGJ) | Rapid fragmentation due to low pH; abiotic degradation. | nih.govresearchgate.net |

| P(3HB-co-36 mol% 4HB) | Artificial Colonic Fluid (ACF) | Evidence of enzymatic hydrolysis. | nih.govresearchgate.net |

| P(3HB-co-66 mol% 4HB) | Artificial Colonic Fluid (ACF) | Evidence of enzymatic hydrolysis. | nih.govresearchgate.net |

| P3HB | Phosphate-Buffered Saline (PBS) | Very weak tendency to lose molecular weight (~20% loss). | preprints.org |

| P(3HB-co-4HB) Copolymers | Phosphate-Buffered Saline (PBS) | Faster molecular weight decrease compared to P3HB. | nih.govpreprints.org |

Thermal Degradation Characteristics

Poly(3-hydroxybutyrate) has a relatively narrow processing window, as its melting temperature (around 173-180°C) is close to its thermal degradation temperature. researchgate.net Thermal degradation occurs rapidly at temperatures of 190°C and higher. researchgate.net The primary mechanism for the thermal decomposition of P(3HB) is a non-radical random chain scission of the ester groups via a β-elimination reaction, which involves a six-membered ring transition state. researchgate.netpolyu.edu.hkresearchgate.net This process leads to a rapid decrease in the polymer's molecular weight. researchgate.nettandfonline.com

The main degradation products are oligomers and crotonic acid, as well as dimeric, trimeric, and tetrameric volatiles. researchgate.net Copolymers such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) also undergo thermal degradation through a similar chain scission mechanism at the ester linkages. researchgate.net

The thermal stability of P(3HB) can be influenced by additives. For instance, the presence of glycerol (B35011) can have a significant prodegradative effect, likely due to an alcoholysis reaction, whereas glycerol triacetate acts as a more inert additive in this regard. researchgate.net Studies using thermogravimetric analysis (TGA) show that P(3HB) and its copolymers typically exhibit a main weight loss stage at temperatures between 200°C and 400°C. researchgate.net For P(3HB), the onset of decomposition is often observed around 230°C, with the maximum rate of decomposition occurring near 300°C. researchgate.net

| Polymer | Decomposition Temperature (Onset) | Maximum Decomposition Temperature | Primary Degradation Mechanism | Reference |

|---|---|---|---|---|

| Poly(3-hydroxybutyrate) (P3HB) | ~230°C - 285°C | ~295°C - 300°C | β-elimination random chain scission | researchgate.nettandfonline.com |

| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | 250°C - 400°C (range) | N/A | Chain scission of ester linkages | researchgate.net |

| P3HB with Glycerol | Lowered stability | N/A | Alcoholysis reaction | researchgate.net |

| P3HB with Glycerol Triacetate | Behaves as inert additive | N/A | β-elimination random chain scission | researchgate.net |

Correlation between Chemical Microstructure and Degradation Behavior

The chemical microstructure of poly(β-butyrolactone) and its copolymers plays a critical role in determining their degradation behavior. Key microstructural features include crystallinity, stereoregularity, and comonomer composition.

Stereoregularity: The stereochemistry of the polymer also affects its degradability. Naturally occurring P(3HB) is isotactic, consisting of (R)-3-hydroxybutyrate units. Synthetic P(3HB) can be produced with different stereoregularities (isotactic, syndiotactic, or atactic). Enzymatic degradation by PHB depolymerase is highly specific. Studies have shown that the enzyme selectively hydrolyzes the ester bonds connected to the (R)-3HB unit. acs.org While atactic P(R,S)-β-HB is biodegradable, the degradation rate for bacterial, purely isotactic P(R)-HB is higher. researchgate.net Predominantly syndiotactic P(3HB) is hardly hydrolyzed by the enzyme at all. acs.org However, even racemic P(3HB) can be completely degraded in natural environments like river water, where microorganisms can metabolize both (R) and (S) units. acs.org

Comonomer Composition: The type and fraction of comonomer units directly influence degradation. Copolymers like P(3HB-co-4HB) and PHBV generally degrade faster than the P(3HB) homopolymer. mabjournal.commdpi.com The presence of 4HB or 3HV units not only reduces crystallinity but can also make the polymer susceptible to a wider range of enzymes, such as lipases, which further accelerates degradation. mdpi.com Research indicates that P(3HB-co-4HB) films show a higher rate of degradation in both soil and lake environments compared to P(3HB) films. mabjournal.com

| Microstructural Feature | Effect on Degradation | Reason | Reference |

|---|---|---|---|

| High Crystallinity | Decreases degradation rate | Amorphous regions are degraded much faster than crystalline regions. | nih.govpreprints.org |

| Increased 4HB comonomer content | Increases degradation rate | Reduces the degree of crystallinity. | mdpi.comnih.gov |

| Isotactic (R) stereochemistry | Highest enzymatic degradation rate | PHB depolymerase is selective for the ester bonds of (R)-3HB units. | acs.orgresearchgate.net |

| Syndiotactic stereochemistry | Very low enzymatic degradation rate | Resistant to hydrolysis by PHB depolymerase. | acs.org |

| Incorporation of 3HV or 4HB units | Accelerates degradation | Reduces crystallinity and increases susceptibility to enzymes like lipases. | mdpi.commdpi.com |

Influence of Polymer Architecture on Degradability

For block copolymers, such as P(3HB)-block-poly(ε-caprolactone) (P(3HB)-b-PCL), the arrangement of the different polymer blocks influences the surface morphology and crystallization behavior, which in turn affects enzymatic degradation. nih.govmdpi.com The two blocks, P(3HB) and PCL, are degraded by different types of enzymes (PHB depolymerases and lipases, respectively). nih.govmdpi.com The unique surface morphologies that form due to the microphase separation of these blocks can influence how enzymes access and degrade the polymer. nih.gov The enzymatic degradation of such materials is heavily impacted by their spherulitic and lamellar structures. nih.gov

While specific studies on the architecture of poly(β-butyrolactone) are detailed, principles from similar polyesters like poly(ε-caprolactone) (PCL) provide relevant insights. For PCL, star-shaped polymers have been shown to have different degradation rates compared to their linear counterparts. An increased number of arms or a decreased arm length in star-shaped PCL can lead to an increased degradation rate. mdpi.com The architecture can also influence properties like hydrophilicity; for example, incorporating polyethylene (B3416737) glycol (PEG) into a Y-shaped copolymer architecture resulted in the fastest enzymatic degradation due to the increased PEG content and lower molecular weight. mdpi.com These findings suggest that modifying the polymer architecture of P(3HB) from simple linear chains to more complex structures like block, graft, or star copolymers could be a powerful tool for tuning its degradability for specific applications.